1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine
Overview
Description
1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine is a useful research compound. Its molecular formula is C9H16F2N4O and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties for Sensory Applications
Research on the photophysical behavior of novel 4-aza-indole derivatives, which share some structural resemblance in terms of functional groups like azides and ethers, has shown significant potential for applications such as labeling agents and in bio- or analytical sensors. The study by Ebru Bozkurt and Ş. D. Doğan (2018) on a new 4-aza-indole derivative highlighted its reverse solvatochromism behavior and high quantum yield across various solvents, suggesting its utility in optoelectronic devices (Bozkurt & Doğan, 2018).
Antimicrobial Activity
Compounds similar to 1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine, such as 4-arylhydrazones of pyrrolidine-2,3,4-triones, have been explored for their antimicrobial properties. A study conducted by V. L. Gein et al. (2003) found that these compounds exhibit a range of biological activities, including antibacterial effects, which could be beneficial in developing new antimicrobial agents (Gein et al., 2003).
Synthetic Applications in Organic Chemistry
The versatility of compounds containing azide and ether functional groups is further evidenced in synthetic organic chemistry. For example, A. Khlebnikov et al. (2018) demonstrated the use of azirine strategies for synthesizing alkyl amino-pyrroles, showcasing the potential of these building blocks in creating molecules with trifluoromethyl groups, which are particularly valuable in pharmaceutical chemistry (Khlebnikov et al., 2018).
Material Science and Supramolecular Chemistry
The structural features of compounds like this compound enable the design of novel materials and supramolecular assemblies. Research by Dimitris I. Alexandropoulos et al. (2011) on nonanuclear lanthanide clusters illustrates the potential for creating materials with unique magnetic and optical properties, relevant for advanced technological applications (Alexandropoulos et al., 2011).
Properties
IUPAC Name |
1-(2-azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4O/c1-2-16-6-8-5-9(10,11)7-15(8)4-3-13-14-12/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJXSZZXUFCEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1CCN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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